molecular formula C21H21FN2O4S B1678793 Ramatroban CAS No. 116649-85-5

Ramatroban

Cat. No. B1678793
M. Wt: 416.5 g/mol
InChI Key: LDXDSHIEDAPSSA-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ramatroban, also known as BAY u3405, is a thromboxane receptor antagonist . It is also a DP2 receptor antagonist . It is indicated for the treatment of coronary artery disease . It has also been used for the treatment of asthma .


Synthesis Analysis

The synthesis of Ramatroban involves several techniques and approaches . The study aimed to evaluate and summarize published analogues of the GPR44 antagonist Ramatroban to develop 18F-labeled PET tracers for BCM analysis . The 77 corresponding Ramatroban analogues containing a fluorine nuclide were characterized for properties including binding affinity, selectivity, and pharmacokinetic and metabolic profile .


Molecular Structure Analysis

The molecular formula of Ramatroban is C21H21FN2O4S . It has a molar mass of 416.47 g/mol . The structure of Ramatroban has been studied and characterized in various research studies .


Chemical Reactions Analysis

Ramatroban may be excreted by multiple transport systems, followed by efficient enterohepatic reabsorption in both strains . The results suggest that Ramatroban may not be susceptible to drug-drug interaction involving MRP2/Mrp2 in biliary excretion and absorption .


Physical And Chemical Properties Analysis

Ramatroban is a small molecule with a molecular weight of 416.47 g/mol . Its chemical formula is C21H21FN2O4S .

Scientific Research Applications

Pharmacological and Clinical Profile

Ramatroban has been developed primarily for allergic and inflammatory diseases due to its antagonistic action on the TXA2 receptor. Its efficacy extends to inhibiting capillary permeability and eosinophil infiltration in the nasal mucosa. Clinical trials have underscored its ability to improve nasal symptoms such as sneezing, rhinorrhea, and rhinostenosis without observing serious adverse reactions, highlighting its safety and effectiveness (Motobayashi, Imagawa, & Saida, 2001).

Spectroscopic Applications in Pharmaceutical Research

Ramatroban's research applications are not limited to its pharmacological actions. Advanced spectroscopic techniques like Raman and terahertz spectroscopies have found utility in characterizing pharmaceutical systems, where Ramatroban can be studied. These techniques, despite their limitations, offer flexibility in analyzing pharmaceutical compounds, contributing significantly to the field of pharmaceutical research (McGoverin, Rades, & Gordon, 2008).

Diagnostic Applications Through Spectroscopy

Moreover, the advancements in Raman and infrared spectroscopy have broadened the scope of biomedical applications, enabling detailed chemical composition and molecular structure analysis in tissues. These techniques are pivotal in diagnosing diseases and characterizing pathologies at a molecular level, offering non-destructive and label-free diagnostics solutions (Krafft & Sergo, 2006).

Raman Spectroscopy in Dental Research

In dental research, Raman spectroscopy has been applied to study dental hard tissues and calculus. This technique facilitates the identification of mineral components in enamel, dentin, and calculus, demonstrating its capability to detect calcium fluoride in enamel treated with APF, contributing to the understanding of dental material properties (Tsuda & Arends, 1997).

Safety And Hazards

Ramatroban should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

3-[(3R)-3-[(4-fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O4S/c22-14-5-8-16(9-6-14)29(27,28)23-15-7-10-20-18(13-15)17-3-1-2-4-19(17)24(20)12-11-21(25)26/h1-6,8-9,15,23H,7,10-13H2,(H,25,26)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXDSHIEDAPSSA-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4N2CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C[C@@H]1NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4N2CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046685
Record name Ramatroban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ramatroban

CAS RN

116649-85-5
Record name Ramatroban
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116649-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ramatroban [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116649855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ramatroban
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13036
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ramatroban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ramatroban
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RAMATROBAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1ALI72U6C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ramatroban
Reactant of Route 2
Ramatroban
Reactant of Route 3
Ramatroban
Reactant of Route 4
Reactant of Route 4
Ramatroban
Reactant of Route 5
Ramatroban
Reactant of Route 6
Reactant of Route 6
Ramatroban

Citations

For This Compound
1,120
Citations
A Gupta, K Kalantar-Zadeh… - Journal of molecular and …, 2020 - ncbi.nlm.nih.gov
… Ramatroban, a small-molecule antagonist of … Ramatroban, used for the treatment of allergic rhinitis in Japan for the past 20 years has an excellent safety profile. Therefore, Ramatroban …
Number of citations: 19 www.ncbi.nlm.nih.gov
T Ishizuka, T Matsui, Y Okamoto… - Cardiovascular drug …, 2004 - Wiley Online Library
… it was revealed that ramatroban can suppress the expression … studies in hypercholesterolemic rabbits ramatroban prevents … Therefore, ramatroban may be beneficial in the treatment of …
Number of citations: 98 onlinelibrary.wiley.com
K Ohkubo, M Gotoh - Allergology International, 2003 - jstage.jst.go.jp
… Methods: In the present study, ramatroban was administered … after 28 days treatment with ramatroban declined clearly in all … In addition, the results suggest that ramatroban suppressed …
Number of citations: 17 www.jstage.jst.go.jp
KC Chiang, JG Rizk, DJ Nelson… - Expert opinion on …, 2022 - Taylor & Francis
… This paper examines ramatroban an anti-platelet, … Ramatroban, a dual blocker of TP and DP2 receptors, has … Ramatroban merits investigation as a promising antithrombotic …
Number of citations: 4 www.tandfonline.com
T Ishizuka, K Matsumura, T Matsui… - Journal of …, 2003 - journals.lww.com
… We have previously shown that ramatroban, a thromboxane A … of atherosclerotic arteries, ramatroban would reduce MCP-1 … to receive 1 or 5 mg/kg daily of ramatroban (n= 7 or n= 8) or …
Number of citations: 19 journals.lww.com
H Sugimoto, M Shichijo, T Iino, Y Manabe… - … of Pharmacology and …, 2003 - ASPET
… of ramatroban has … by ramatroban. This is also the first report detailing an orally bioavailable small molecule CRTH2 antagonist. Our findings suggest that clinical efficacy of ramatroban …
Number of citations: 215 jpet.aspetjournals.org
N Terada, T Yamakoshi, M Hasegawa… - Allergology …, 1998 - jstage.jst.go.jp
… ramatroban on changes in nasal reactivity and levels of inflammatory cells and mediators in nasal lavage fluid after allergen challenge. Ramatroban … and after ramatroban treatment. …
Number of citations: 57 www.jstage.jst.go.jp
T Ishizuka, T Matsui, A Kurita - European journal of pharmacology, 2003 - Elsevier
… this study was to examine whether ramatroban, a TP receptor … The treatment by ramatroban reversed the attenuation of the … inhibit the protective effects of ramatroban. Attenuation of the …
Number of citations: 19 www.sciencedirect.com
T Ulven, E Kostenis - Journal of medicinal chemistry, 2005 - ACS Publications
… , ramatroban is the only CRTH2 antagonist described in the literature. Herein we report that minor modifications of ramatroban … The ramatroban analogues 24 were synthesized via the …
Number of citations: 99 pubs.acs.org
R Chakraborty, RP Bhullar, S Dakshinamurti, J Hwa… - PloS one, 2014 - journals.plos.org
… the CAMs while Ramatroban was able … Ramatroban reduced the platelet hyperactivity of the A160T genetic variant. Taken together, our results suggest that SQ 29,548 and Ramatroban …
Number of citations: 12 journals.plos.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.